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Compound of Interest

Compound Name: Thiomorpholine-3-carboxamide

Cat. No.: B025580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiomorpholine-3-carboxamide
derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic

potential. The thiomorpholine scaffold, a privileged structure in medicinal chemistry, has

garnered significant attention due to the diverse pharmacological properties exhibited by its

derivatives. This document consolidates key findings, presents quantitative data in a structured

format, outlines detailed experimental methodologies, and visualizes relevant biological

pathways to serve as a valuable resource for researchers in the field of drug discovery and

development.

Core Structure and Therapeutic Potential
Thiomorpholine and its derivatives are six-membered heterocyclic compounds containing both

sulfur and nitrogen atoms. The incorporation of the thiomorpholine moiety can significantly

influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic

stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and

pharmacodynamic profile. Derivatives of thiomorpholine have demonstrated a wide array of

biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective

effects. The carboxamide functional group at the 3-position of the thiomorpholine ring provides

a key site for chemical modification, allowing for the generation of diverse libraries of

compounds with a range of biological targets.
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Synthesis of Thiomorpholine-3-carboxamide and
Analogs
The synthesis of the thiomorpholine ring and its derivatives can be achieved through various

synthetic routes. A common approach involves the cyclization of appropriate precursors

containing both thiol and amine functionalities.

General Synthesis of the Thiomorpholine Scaffold
A prevalent method for synthesizing the thiomorpholine core involves the reaction of a

dielectrophile with a dinucleophile. For instance, the reaction of a bis(2-haloethyl)amine with a

sulfide source can yield the thiomorpholine ring. Another strategy employs the cyclization of

amino thiols with appropriate reagents.[1][2] A continuous flow synthesis of thiomorpholine has

also been developed, utilizing a photochemical thiol-ene reaction between cysteamine

hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[3][4]

Synthesis of Thiomorpholine-3-carboxylic Acid
Derivatives
A stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives

has been reported. This solid-phase approach utilizes immobilized Fmoc-Cys(Trt)-OH as the

starting material. Following N-alkylation and N-sulfonylation or acylation, cleavage from the

resin with trifluoroacetic acid in the presence of a reducing agent like triethylsilane yields the

desired thiomorpholine-3-carboxylic acid derivatives.

Biological Activities and Quantitative Data
Thiomorpholine-3-carboxamide derivatives and their analogs have been investigated for a

range of therapeutic applications, with notable activity in oncology, inflammation, and metabolic

disorders.

Anticancer Activity
Numerous studies have highlighted the potential of thiomorpholine derivatives as anticancer

agents. These compounds have been shown to exhibit cytotoxic effects against various cancer

cell lines. For instance, N-azole substituted thiomorpholine derivatives have been synthesized

and evaluated for their cytotoxic activities.[5] A specific thiazolyl thiomorpholine derivative
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demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer)

cells, with IC50 values of 10.1 µM and 30.0 µM, respectively.[5]

Compound/Analog Cancer Cell Line IC50 (µM) Reference

Thiazolyl

thiomorpholine

derivative (with chloro

substituent)

A549 (Lung) 10.1 [5]

Thiazolyl

thiomorpholine

derivative (with chloro

substituent)

HeLa (Cervical) 30.0 [5]

Morpholine

substituted 2-amino-4-

phenylthiazole

derivative

HT29 (Colon) 2.01 [1]

Thiazolo[3,2-

a]pyrimidin-5-one with

thiomorpholine

PI3Kα 151 [1]

Enzyme Inhibition
Thiomorpholine derivatives have been identified as potent inhibitors of various enzymes

implicated in disease pathogenesis.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical

regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of

many cancers.[6][7] Several morpholine and thiomorpholine-containing compounds have

been developed as PI3K inhibitors.[8][9] For example, certain thiazolo[3,2-a]pyrimidin-5-ones

linked to a thiomorpholine moiety have shown moderate inhibitory activity against PI3Kα.[1]

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: TACE is a key enzyme in

the release of the pro-inflammatory cytokine TNF-α. A series of thiomorpholine sulfonamide
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hydroxamates have been developed as TACE inhibitors, with some compounds showing

excellent in vitro potency.[10]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a therapeutic target for type 2

diabetes. Thiomorpholine-bearing compounds have been designed as DPP-IV inhibitors,

with some exhibiting IC50 values in the low micromolar range.[1]

Compound/Analog Target Enzyme IC50 (µM) Reference

Thiomorpholine-

bearing compound

16a

DPP-IV 6.93 [1]

Thiomorpholine-

bearing compound

16b

DPP-IV 6.29 [1]

Thiomorpholine-

bearing compound

16c

DPP-IV 3.40 [1]

Antioxidant and Hypolipidemic Activity
Certain thiomorpholine derivatives incorporating an antioxidant moiety have been synthesized

and shown to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[11] These

compounds also demonstrated hypocholesterolemic and hypolipidemic effects in animal

models.[11]

Experimental Protocols
General Procedure for the Synthesis of N-Aryl-
Thiomorpholine-3-Carboxamides
A solution of thiomorpholine-3-carboxylic acid (1 equivalent) in a suitable solvent such as

dichloromethane or dimethylformamide is treated with a coupling agent like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0 °C. The

desired aniline derivative (1 equivalent) is then added, and the reaction mixture is stirred at
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room temperature for 12-24 hours. The reaction progress is monitored by thin-layer

chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous

solutions of acid and base to remove unreacted starting materials and byproducts. The organic

layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel to afford

the desired N-aryl-thiomorpholine-3-carboxamide.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

Compound Treatment: The synthesized thiomorpholine-3-carboxamide derivatives are

dissolved in DMSO to prepare stock solutions. The cells are then treated with various

concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A

vehicle control (DMSO) is also included.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the

plates are incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value, the concentration of the compound that causes 50% inhibition

of cell growth, is determined by plotting the percentage of cell viability against the compound

concentration.

PI3K Enzyme Inhibition Assay (Kinase-Glo® Assay)
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PI3K

enzyme, the test compound at various concentrations, and a buffer solution containing ATP

and the lipid substrate (e.g., PIP2).
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Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at

room temperature for a specified period (e.g., 30-60 minutes).

ATP Detection: After the kinase reaction, an equal volume of Kinase-Glo® reagent is added

to each well. This reagent terminates the kinase reaction and measures the amount of

remaining ATP.

Luminescence Measurement: The plate is incubated at room temperature for 10 minutes to

stabilize the luminescent signal, which is then measured using a luminometer.

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The

percent inhibition is calculated for each compound concentration, and the IC50 value is

determined from the dose-response curve.

Signaling Pathway Visualization
The PI3K/Akt signaling pathway is a key target for many thiomorpholine derivatives. The

following diagram illustrates the canonical pathway and the point of inhibition by these

compounds.
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Figure 1. Inhibition of the PI3K/Akt signaling pathway by thiomorpholine derivatives.
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Conclusion
Thiomorpholine-3-carboxamide derivatives and their analogs represent a promising class of

compounds with significant therapeutic potential across various disease areas, particularly in

oncology. The versatility of the thiomorpholine scaffold allows for extensive chemical

modification, enabling the fine-tuning of pharmacological properties and the development of

potent and selective inhibitors of key biological targets. This guide provides a foundational

resource for researchers, summarizing the current knowledge on the synthesis, biological

evaluation, and mechanisms of action of these compounds. Further exploration of the

structure-activity relationships and the elucidation of specific molecular interactions will

undoubtedly pave the way for the design and development of novel, clinically effective drugs

based on the thiomorpholine-3-carboxamide core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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